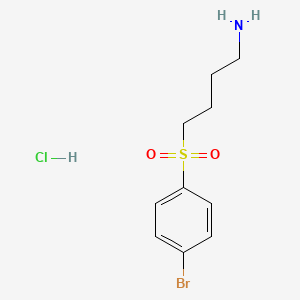

4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of BBH involves the use of 4-Bromobenzenesulfonyl chloride, which is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .

Molecular Structure Analysis

The molecular formula of BBH is C12H11BrClNO2S. The molecular weight is 348.64 g/mol.

Chemical Reactions Analysis

4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution. It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .

Physical and Chemical Properties Analysis

BBH has a molecular weight of 348.64 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass is 346.93824 g/mol . The topological polar surface area is 68.5 Ų . The heavy atom count is 18 .

Scientific Research Applications

Chemical Functionalization and Synthesis

- 4-(4-Bromobenzenesulfonyl)-butylamine hydrochloride plays a role in the aminocarbonylation of iodobenzenes, facilitating the synthesis of carboxamide and ketocarboxamide compounds, important in various chemical syntheses (Marosvölgyi-Haskó et al., 2016).

- It is utilized in Pd-catalyzed direct arylation, where its reactivity facilitates the synthesis of arylated heteroarenes, a critical process in medicinal chemistry and organic synthesis (Skhiri et al., 2015).

Material Science and Engineering

- In material science, it is used for modifying glassy carbon with diazonium salts, essential for developing electrochemical sensors and other electronic components (Actis et al., 2008).

- Its derivatives are involved in the synthesis of key intermediates like coenzyme Q10, highlighting its role in biochemical applications and pharmaceutical manufacturing (Mu et al., 2011).

Pharmaceutical and Medicinal Chemistry

- The compound is integral in the synthesis of various pharmacologically relevant molecules, such as methylbenzenesulfonamide CCR5 antagonists, which are investigated for their potential in treating HIV-1 infection (Cheng De-ju, 2015).

- It serves as a building block in the synthesis of sulfur analogues of polyaromatic hydrocarbons, vital in the development of new therapeutic agents (Hagui et al., 2016).

Analytical Chemistry

- This compound is used in the preparation of molecular sensors, especially in surface-enhanced Raman scattering (SERS) technologies, crucial for detecting biological and chemical agents (Kim et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYUCMADBRDGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCCN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)

![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)

![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)

![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)